molecular formula C15H17N3O2 B11847598 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione CAS No. 7697-89-4

2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione

Cat. No.: B11847598
CAS No.: 7697-89-4
M. Wt: 271.31 g/mol
InChI Key: ZQRQKWVDAMFTMS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the piperidin-1-yl group at the 6-position and the dimethyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological and chemical properties.

Scientific Research Applications

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to cell signaling and enzyme inhibition.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Compared to other quinoxaline derivatives, it may exhibit enhanced stability, bioavailability, or selectivity towards certain biological targets.

Properties

CAS No.

7697-89-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2,3-dimethyl-6-piperidin-1-ylquinoxaline-5,8-dione

InChI

InChI=1S/C15H17N3O2/c1-9-10(2)17-14-13(16-9)12(19)8-11(15(14)20)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3

InChI Key

ZQRQKWVDAMFTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCCCC3)C

Origin of Product

United States

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